2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde

Description

Systematic Nomenclature and Structural Characterization

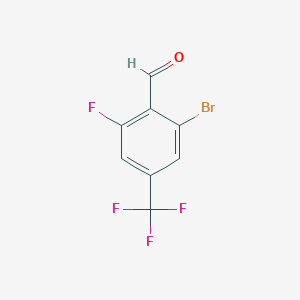

2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde represents a highly substituted aromatic aldehyde with the molecular formula C8H3BrF4O and a molecular weight of 271.01 g/mol. The compound is assigned the Chemical Abstracts Service registry number 2092468-34-1, with an alternative registration number 2090805-34-6 documented in chemical databases. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as 2-bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde, reflecting the precise positional arrangement of substituents on the benzene ring relative to the aldehyde functional group.

The structural architecture of this compound features a benzene ring bearing an aldehyde group at position 1, with halogen substituents arranged in a specific pattern that maximizes electronic effects. The bromine atom occupies the ortho position (position 2) relative to the aldehyde, while a fluorine atom is positioned at the opposite ortho location (position 6). The trifluoromethyl group is strategically placed at the para position (position 4) relative to the aldehyde functionality. This substitution pattern creates a molecule with significant electronic asymmetry and enhanced electrophilic character.

The International Chemical Identifier for this compound is recorded as InChI=1S/C8H3BrF4O/c9-6-1-4(8(11,12)13)-2-7(10)5(6)3-14/h1-3H, with the corresponding InChI Key designated as KXJNWCHLXNVGMS-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation is documented as O=Cc1c(F)cc(cc1Br)C(F)(F)F, providing a concise structural notation for computational applications. The compound exists as a liquid at ambient conditions with a purity typically exceeding 95% in commercial preparations.

Table 1: Fundamental Chemical Properties of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde

The molecular architecture demonstrates several important structural features that distinguish this compound from simpler benzaldehyde derivatives. The presence of four fluorine atoms distributed between individual fluorine substitution and the trifluoromethyl group creates a highly electronegative environment that significantly alters the electronic properties of the aromatic system. The carbon-halogen bond lengths and angles reflect the different sizes and electronegativity values of bromine and fluorine, resulting in distinct steric and electronic influences on molecular geometry and reactivity patterns.

Historical Development of Polyhalogenated Benzaldehyde Derivatives

The development of polyhalogenated benzaldehyde derivatives represents a significant evolution in aromatic chemistry that began with the foundational work on benzaldehyde itself. Benzaldehyde was first extracted in 1803 by the French pharmacist Martrès during investigations into the nature of amygdalin, with subsequent synthetic achievements by Friedrich Wöhler and Justus von Liebig in 1832. These early investigations established the fundamental understanding of aromatic aldehyde chemistry that would later enable the development of more complex halogenated derivatives.

The systematic exploration of halogenated aromatic compounds gained momentum throughout the twentieth century as researchers recognized the unique properties imparted by halogen substituents. Polyhalogenated compounds have become particularly important due to their diverse applications across multiple industrial sectors, from wood treatments and coatings to electronics and pharmaceutical intermediates. The development of synthetic methodologies for preparing complex polyhalogenated aromatic systems has been driven by the recognition that multiple halogen substituents can create synergistic effects that enhance molecular properties beyond what individual substituents might achieve.

The specific development of polyhalogenated benzaldehyde derivatives has been influenced by advances in selective halogenation techniques and the understanding of regioselectivity in aromatic substitution reactions. Modern synthetic approaches to compounds like 2-bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde typically involve multi-step sequences that build complexity through controlled introduction of different halogen functionalities. The preparation of halogenated benzaldehydes has been enhanced by innovations in oxidative processes, particularly the selective oxidation of halogenated toluene derivatives to produce the corresponding aldehydes with high purity.

Recent methodological advances have focused on improving the efficiency and selectivity of halogenated benzaldehyde synthesis. Gas-liquid intensified reactor systems have been developed specifically for the oxidation of halogenated toluenes, offering advantages in terms of oxygen utilization rates and reaction efficiency. These systems can achieve halogenated benzaldehyde products with purities exceeding 99 weight percent while simultaneously producing halogenated benzoic acid byproducts with purities above 98 weight percent, demonstrating the potential for highly selective synthetic transformations in polyhalogenated aromatic chemistry.

Table 2: Historical Milestones in Polyhalogenated Benzaldehyde Development

The evolution of polyhalogenated benzaldehyde chemistry has been particularly influenced by the recognition that these compounds can serve as valuable synthetic intermediates for pharmaceutical and materials applications. The ability to incorporate multiple halogen functionalities with precise regiocontrol has opened new possibilities for creating molecules with tailored electronic and steric properties. This has led to increased interest in developing efficient synthetic routes to complex polyhalogenated systems, with particular attention to maintaining high selectivity and minimizing unwanted byproduct formation.

Role of Fluorine and Bromine Substituents in Aromatic Electrophilic Reactivity

The electronic effects of fluorine and bromine substituents on aromatic systems represent a fundamental aspect of understanding the reactivity patterns of 2-bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde. Fluorine atoms and trifluoromethyl groups are among the most electron-withdrawing substituents in organic chemistry, with the trifluoromethyl group exhibiting a Hammett sigma-para constant of +0.612, placing it among the most powerfully electron-withdrawing functionalities. This strong electron-withdrawing character significantly enhances the electrophilic reactivity of the formyl group while simultaneously deactivating the aromatic ring toward electrophilic aromatic substitution reactions.

Bromine substituents contribute both electronic and steric effects to aromatic reactivity patterns. With a Hammett sigma-para constant of +0.150, bromine exhibits moderate electron-withdrawing character through inductive effects while providing modest electron-donating character through resonance interactions. The combination of bromine with strongly electron-withdrawing fluorine-containing substituents creates a complex electronic environment where multiple competing effects influence overall molecular reactivity. The strategic positioning of bromine at the ortho position relative to the aldehyde group creates additional opportunities for chelation and coordination interactions in chemical reactions.

The trifluoromethyl group deserves particular attention due to its exceptional influence on aromatic reactivity. Research has demonstrated that trifluoromethyl substituents can stabilize carbocationic intermediates through both homoconjugation and hyperconjugation interactions. In carbocation systems, the interaction between fluorine lone pairs and empty carbon orbitals can provide stabilization energies of approximately 5.3 kcal/mol, while hyperconjugation from the trifluoromethyl group contributes an additional 5.2 kcal/mol of stabilization. These interactions fundamentally alter the energy profiles of reaction intermediates and transition states in aromatic substitution processes.

Nuclear magnetic resonance studies of benzaldehyde derivatives have revealed that ortho substituents with lone pairs create significant increases in formyl carbon-hydrogen coupling constants. The presence of halogens in ortho positions can increase the one-bond carbon-hydrogen coupling constant for the formyl group by more than 20 Hz compared to unsubstituted benzaldehyde. This increase results from enhanced s-character in the carbon-hydrogen bond and increased nuclear charge effects at the formyl carbon, reflecting the profound electronic influence of halogen substituents on molecular orbital distributions.

Table 3: Electronic Parameters for Halogen Substituents in Aromatic Systems

The field effects of halogen substituents extend beyond simple inductive and resonance considerations to include through-space interactions that can significantly influence reactivity patterns. Studies using the Swain-Lupton field parameter demonstrate linear correlations between substituent field effects and coupling constant changes in benzaldehyde derivatives, indicating that spatial proximity effects play crucial roles in determining electronic properties. For polyhalogenated systems like 2-bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde, these through-space interactions create complex electronic environments that cannot be predicted solely from additive substituent effects.

The positioning of multiple electron-withdrawing substituents around the benzene ring creates synergistic effects that amplify the electrophilic character of the formyl group while simultaneously influencing the reactivity of the aromatic system itself. The presence of both ortho substituents (bromine and fluorine) in combination with the para trifluoromethyl group establishes a highly polarized electronic environment that significantly enhances the carbonyl electrophilicity. This enhanced electrophilic character makes the compound particularly useful as a synthetic intermediate in reactions requiring highly reactive aldehyde functionalities, while the halogen substituents provide additional opportunities for selective functionalization through cross-coupling and nucleophilic substitution reactions.

Properties

IUPAC Name |

2-bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJNWCHLXNVGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C=O)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Fluorination of Aromatic Precursors

Starting Material Selection:

The synthesis typically begins with aromatic compounds such as 2-bromo-6-fluorotoluene or related derivatives, which are selectively functionalized to introduce the trifluoromethyl and aldehyde groups.

- Bromination is achieved via electrophilic substitution using brominating agents like N-bromosuccinimide (NBS) or bromine in the presence of catalysts such as iron or iron salts, under controlled temperature conditions to ensure regioselectivity.

- Fluorination is often introduced via electrophilic fluorination reagents or via nucleophilic substitution if fluorine is already present in the precursor.

Oxidation to Benzaldehyde

Formylation Methods:

The aldehyde group is introduced through oxidation of the methyl group (if starting from methyl derivatives) or via direct formylation reactions such as:

Vilsmeier-Haack formylation:

Using POCl₃ and DMF to introduce the aldehyde at the desired position on the aromatic ring.Oxidation of benzyl intermediates:

Using oxidizing agents like hydrogen peroxide or potassium permanganate under mild conditions to convert benzyl groups to aldehydes.

Research Findings:

A patent (CN102070420B) describes a method where the oxidation is performed after bromination of 2-bromo-6-fluorotoluene, involving hydrogen peroxide and hydrobromic acid under light conditions, yielding the aldehyde with high purity and efficiency.

Specific Preparation Method (Based on Patent CN102070420B)

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1. Bromination & Oxidation | 2-bromo-6-fluorotoluene + hydrobromic acid + hydrogen peroxide (30%) + light | Bromination of methyl group, oxidation to aldehyde | Product purity ≥99%, yield ~77.7% |

| 2. Formylation | Addition of dimethyl sulfoxide (DMSO) + inorganic compounds, reaction at 95°C | Oxidation of benzyl bromide to benzaldehyde | Purity ≥99%, yield ~91% |

This method emphasizes operational simplicity, cost-effectiveness, and high product purity.

Alternative Synthetic Routes

a. Direct Bromination and Trifluoromethylation:

Using reagents like copper catalysts and trifluoromethylating agents (e.g., trifluoromethyl iodide) in combination with bromination steps can be employed, but these are less common due to harsher conditions.

b. Multi-step Cross-Coupling:

Modern approaches involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to assemble the aromatic framework with trifluoromethyl, fluorine, and bromine substituents, followed by oxidation to aldehyde.

Data Table Comparing Methods

| Method | Starting Material | Bromination | Formylation | Key Reagents | Reaction Conditions | Purity | Yield | Notes |

|---|---|---|---|---|---|---|---|---|

| Patent CN102070420B | 2-bromo-6-fluorotoluene | Yes | Yes | H₂O₂, HBr, DMSO | Light, 95°C | ≥99% | 77.7% | Simple, cost-effective |

| Patent CN101450891B | 4-bromotrifluoromethoxybenzene | Yes | Yes | NaNO₂, HBF₄ | Reflux, 50-55°C | ≥96% | 91% | Multi-step, more complex |

| Commercial Synthesis | Aromatic precursors | Electrophilic bromination | Vilsmeier-Haack or oxidation | NBS, POCl₃, DMF | Controlled temperature | Variable | Variable | Requires multiple steps |

Research Findings and Optimization

Reaction Efficiency:

The use of hydrogen peroxide and hydrobromic acid under light conditions significantly improves the conversion rate to benzyl bromide intermediates, which are then oxidized to aldehydes with high selectivity.Environmental and Cost Benefits:

The method described in patent CN102070420B minimizes the generation of corrosive byproducts like hydrogen bromide, as bromine is recycled within the reaction cycle, reducing raw material waste and environmental impact.Purity and Scalability: The process yields products with purity ≥99% and is scalable for industrial applications, with straightforward post-reaction purification via silica gel chromatography.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, fluorine, and trifluoromethyl). Common reagents include nucleophiles like amines and thiols.

Oxidation and Reduction: The aldehyde group can be oxidized to the corresponding carboxylic acid or reduced to the corresponding alcohol using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds with the help of palladium catalysts

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide).

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents like tetrahydrofuran

Major Products:

Substitution Products: Amino or thiol derivatives.

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohols.

Coupling Products: Biaryl compounds

Scientific Research Applications

Chemical Properties and Structure

2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde is characterized by the following molecular formula:

- Molecular Formula : C₈H₃BrF₄O

- IUPAC Name : 2-bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde

The structure features a benzaldehyde core with bromine, fluorine, and trifluoromethyl substituents, which contribute to its unique reactivity and properties.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its unique electronic properties, due to the presence of electron-withdrawing groups (EWGs), facilitate various chemical transformations:

- Pharmaceutical Development : It is utilized in synthesizing pharmaceutical intermediates. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, making it a valuable component in drug design .

- Agrochemicals : The compound is also explored for developing agrochemicals, where similar stability and reactivity characteristics are desired.

Medicinal Chemistry

In medicinal chemistry, 2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde has been investigated for its potential therapeutic applications:

- Cancer Treatment : Research indicates that it can be used as a precursor in synthesizing compounds aimed at treating various cancers, including lung and breast cancer. For instance, it has been linked to the synthesis of phosphodiesterase (PDE4) inhibitors used in treating psoriasis and dermatitis .

- Anti-inflammatory Agents : The compound has been involved in developing non-steroidal anti-inflammatory drugs (NSAIDs), showcasing its versatility in addressing inflammatory conditions .

Material Science

The compound's properties make it suitable for applications in material science:

- Advanced Materials : It is used in synthesizing polymers and liquid crystals, benefiting from its electron-withdrawing characteristics that enhance material stability and performance .

Case Study 1: Synthesis of PDE4 Inhibitors

A study published in Bioorganic & Medicinal Chemistry Letters highlighted the use of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde as a key intermediate in synthesizing PDE4 inhibitors. The research demonstrated that the incorporation of this compound significantly improved the inhibitory activity against PDE4 enzymes, which are implicated in inflammatory diseases .

Case Study 2: Anti-cancer Drug Development

In another notable case, researchers utilized this compound to develop novel indole derivatives aimed at treating various cancers. The synthesis route involved multiple steps where 2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde acted as a critical precursor, leading to compounds with enhanced anti-cancer properties .

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde in biological systems is primarily related to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Reactivity

The reactivity and applications of halogenated benzaldehydes are highly dependent on the type, number, and position of substituents. Below is a comparative analysis of key analogs:

Table 1: Comparison of Substituent Effects

| Compound Name | Molecular Formula | Substituent Positions | Key Features | Reactivity/Applications | Reference |

|---|---|---|---|---|---|

| 2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde | C₈H₃BrF₄O | 2-Br, 6-F, 4-CF₃ | High electrophilicity due to three electron-withdrawing groups; versatile intermediate in drug synthesis | Participates in Suzuki-Miyaura couplings; potential anticancer applications | |

| 2-Bromo-3-chloro-6-fluorobenzaldehyde | C₇H₃BrClFO | 2-Br, 3-Cl, 6-F | Chlorine substitution increases steric hindrance; reduced reactivity in cross-couplings | Less reactive in nucleophilic substitutions compared to trifluoromethyl analogs | |

| 2-Bromo-4-fluoro-6-(trifluoromethyl)benzaldehyde | C₈H₃BrF₄O | 2-Br, 4-F, 6-CF₃ | Similar halogenation but different CF₃ position; altered electronic effects | Lower reactivity in aldehyde-directed reactions due to para-CF₃ placement | |

| 5-Bromo-2-fluoro-4-methylbenzaldehyde | C₈H₆BrFO | 5-Br, 2-F, 4-CH₃ | Methyl group increases electron density; reduced electrophilicity | Limited use in coupling reactions; explored in antimicrobial studies |

Key Research Findings

Reactivity in Cross-Couplings :

- 2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde demonstrated superior reactivity in palladium-catalyzed couplings compared to 2-Bromo-4-fluoro-6-CF₃-benzaldehyde, attributed to the ortho-CF₃ group stabilizing transition states .

Biological Potency :

- Fluorine at position 6 in the target compound enhances membrane permeability, contributing to its higher cytotoxicity than methyl-substituted analogs (e.g., 5-Bromo-2-fluoro-4-methylbenzaldehyde) .

Thermodynamic Stability: The trifluoromethyl group at position 4 increases resistance to oxidative degradation compared to non-CF₃ analogs like 2-Bromo-3-chloro-6-fluorobenzaldehyde .

Biological Activity

2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by its unique combination of halogen substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by case studies, research findings, and relevant data.

- Molecular Formula : C8H4BrF4O

- Molecular Weight : 291.02 g/mol

- Physical State : Solid at room temperature

- Storage Conditions : Should be stored under controlled conditions to maintain stability

The biological activity of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde is largely attributed to its structural features. The presence of bromine and fluorine enhances its lipophilicity and metabolic stability, which facilitates interaction with various molecular targets such as enzymes and receptors. These interactions can modulate enzyme activity or disrupt cellular pathways, leading to therapeutic effects.

Biological Activity Overview

The compound's biological activities have been explored in several studies, highlighting its potential in various therapeutic areas:

1. Anticancer Activity

A study investigating the anticancer potential of halogenated benzaldehydes demonstrated that 2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde inhibits the growth of specific cancer cell lines. The mechanism involved interference with cell cycle progression and induction of apoptosis. Compared to non-halogenated analogs, this compound exhibited significantly enhanced activity due to the presence of fluorine and bromine substituents.

2. Antimicrobial Efficacy

Research focused on the antimicrobial properties of various substituted benzaldehydes indicated that this compound exhibits notable activity against Gram-positive bacteria. This suggests its potential as a lead compound in antibiotic development.

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Case Study 1 | Anticancer Activity | Inhibited growth in cancer cell lines; induced apoptosis; enhanced efficacy due to halogen substitutions. |

| Case Study 2 | Antimicrobial Efficacy | Demonstrated significant activity against Gram-positive bacteria; potential for antibiotic development. |

Research Findings

Recent literature has emphasized the importance of trifluoromethyl groups in drug design, as they often enhance biological activity and pharmacokinetic properties. The unique electronic properties imparted by the trifluoromethyl group in 2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde make it a valuable building block for synthesizing novel therapeutic agents.

Notable Research Insights:

- Mechanism Studies : The compound's interaction with specific molecular targets was elucidated through various biochemical assays, confirming its role in modulating enzyme activities.

- Comparative Analysis : Studies comparing this compound with similar benzaldehyde derivatives have shown its superior biological activity attributed to the unique combination of halogens.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 2-bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the positions of bromo, fluoro, and trifluoromethyl groups. NMR can resolve carbonyl (C=O) and aromatic carbon signals.

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended, especially when substituent positions are ambiguous in NMR (e.g., para vs. ortho isomers) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s / doublet) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Eye/Skin Protection : Wear nitrile gloves and goggles. In case of contact, flush eyes with water for 15 minutes and wash skin with soap .

- Toxicology : Limited toxicological data exist; assume acute toxicity. Use fume hoods for synthesis and store in airtight containers at 0–6°C if stability is unverified .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Q. How is 2-bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde synthesized?

- Methodological Answer :

- Step 1 : Start with 4-(trifluoromethyl)benzaldehyde. Introduce bromine and fluorine via electrophilic aromatic substitution (e.g., using Br/Fe catalyst) or cross-coupling (e.g., Suzuki-Miyaura with Pd catalysts).

- Step 2 : Optimize regioselectivity using directing groups (e.g., –CHO) to ensure bromine and fluorine occupy the 2- and 6-positions .

- Purification : Column chromatography (silica gel, hexane/EtOAc) removes byproducts. Confirm purity via HPLC or melting point .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Hindrance : The trifluoromethyl (–CF) group at the 4-position creates steric bulk, slowing nucleophilic attacks. Use bulky ligands (e.g., XPhos) in Pd-catalyzed reactions to enhance selectivity .

- Electronic Effects : Electron-withdrawing groups (–Br, –F, –CF) deactivate the aromatic ring, requiring harsher conditions (e.g., higher temperatures) for Suzuki couplings. Monitor reaction progress via TLC to avoid overhalogenation .

Q. How to resolve contradictions between spectroscopic data and computational predictions?

- Methodological Answer :

- Case Study : If NMR suggests a meta-substitution pattern but DFT calculations predict para, perform X-ray crystallography for definitive confirmation .

- Density Functional Theory (DFT) : Compare calculated NMR shifts (e.g., using Gaussian) with experimental data. Deviations >5 ppm may indicate incorrect isomer assumptions .

Q. What role does this compound play in medicinal chemistry as a building block?

- Methodological Answer :

- Anticancer Agents : React the aldehyde (–CHO) with hydrazines to form hydrazones, which show cytotoxic activity in vitro. Optimize solubility by introducing polar groups (e.g., –NH) .

- Antimicrobial Studies : Couple with pyrimidine derivatives via reductive amination. Test against Gram-positive/negative bacteria using MIC assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.